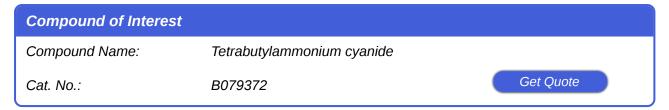


Application Notes and Protocols for Reactions with Tetrabutylammonium Cyanide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **tetrabutylammonium cyanide** (TBACN) in various organic synthesis reactions. It includes comprehensive safety precautions, step-by-step experimental procedures, and quantitative data to facilitate the replication and adaptation of these methods in a laboratory setting.

Safety Precautions

Tetrabutylammonium cyanide is a highly toxic compound and must be handled with extreme caution. It is fatal if swallowed, in contact with skin, or if inhaled.[1][2] All operations should be conducted in a well-ventilated chemical fume hood.[3]

Personal Protective Equipment (PPE):

- Respiratory Protection: A NIOSH/MSHA-approved respirator is required.[3]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][3]
- Eye Protection: Safety goggles or a face shield are mandatory.[3]
- Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[1][3]

Handling and Storage:

Methodological & Application





- Keep containers tightly closed in a dry, well-ventilated place.[1]
- Avoid contact with acids and oxidizing agents.[4]
- Do not eat, drink, or smoke when using this product.[1]
- Wash hands thoroughly after handling.[1][2]

First Aid Measures:

- Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][5]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]
- Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[3]
- Antidote: In case of cyanide poisoning, amyl nitrite may be administered as a temporizing measure, followed by intravenous sodium nitrite and sodium thiosulfate under medical supervision.[4]

Spill and Waste Disposal:

- In case of a spill, evacuate the area and wear appropriate PPE.[3]
- Sweep up the solid material, place it in a sealed container for disposal, and avoid generating dust.[3]
- Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[1][4]



Copper-Free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides

This protocol describes a mild and efficient copper-free Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides using **tetrabutylammonium cyanide** as the cyanide source. This method provides good yields of aryl nitriles under ambient conditions.[6]

Experimental Protocol

Materials:

- Arenediazonium o-benzenedisulfonimide (1.0 equiv)
- Tetrabutylammonium cyanide (TBACN) (1.2 equiv)
- Acetonitrile (MeCN) as solvent
- · Standard laboratory glassware
- · Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve the arenediazonium o-benzenedisulfonimide (1.0 equiv) in acetonitrile.
- Add **tetrabutylammonium cyanide** (1.2 equiv) to the solution at room temperature.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material
 is consumed. The completion of the reaction can also be confirmed by the absence of azo
 coupling with 2-naphthol.[5]
- Upon completion, quench the reaction with water.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).



- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.[5]

Data Presentation

The following table summarizes the yields for the copper-free Sandmeyer cyanation of various arenediazonium o-benzenedisulfonimides with **tetrabutylammonium cyanide** in acetonitrile at room temperature.

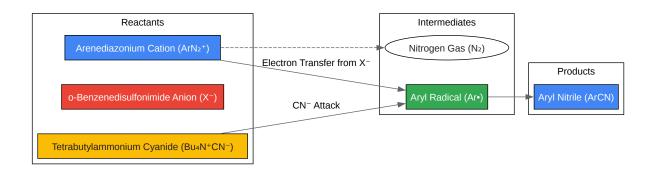
Entry	Substrate (Ar in ArN ₂ +X ⁻)	Product	Yield (%)
1	4-MeO-C ₆ H ₄	4-Methoxybenzonitrile	75
2	4-Me-C ₆ H ₄	4-Methylbenzonitrile	80
3	C ₆ H ₅	Benzonitrile	72
4	4-CI-C ₆ H ₄	4-Chlorobenzonitrile	85
5	4-Br-C ₆ H ₄	4-Bromobenzonitrile	82
6	3-NO2-C6H4	3-Nitrobenzonitrile	65
7	2-Naphthyl	2-Cyanonaphthalene	78

Data adapted from Barbero et al.[6]

Reaction Mechanism

The proposed mechanism for the copper-free Sandmeyer cyanation involves an electron transfer from the o-benzenedisulfonimide anion to the diazonium cation, generating an aryl radical. This radical then reacts with the cyanide anion from **tetrabutylammonium cyanide** to form the final aryl nitrile product.[6]





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Copper-Free Sandmeyer Cyanation Mechanism

Tetrabutylammonium Cyanide Catalyzed Cyanosilylation of Ketones

Tetrabutylammonium cyanide serves as an effective catalyst for the addition of trimethylsilyl cyanide (TMSCN) to ketones, yielding cyanohydrin trimethylsilyl ethers. These products are valuable intermediates in organic synthesis.[2]

Experimental Protocol

Materials:

- Ketone (1.0 equiv)
- Trimethylsilyl cyanide (TMSCN) (1.2-1.5 equiv)
- **Tetrabutylammonium cyanide** (TBACN) (0.01-0.05 equiv, 1-5 mol%)
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)
- Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)



Magnetic stirrer

Procedure:

- Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
- To the flask, add the ketone (1.0 equiv) and the anhydrous solvent.
- Add the catalytic amount of **tetrabutylammonium cyanide** (e.g., 1 mol%).
- Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
- Slowly add trimethylsilyl cyanide (1.2-1.5 equiv) to the reaction mixture.
- Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.
- Once the reaction is complete, carefully quench any remaining TMSCN by adding a few drops of methanol.
- Remove the solvent under reduced pressure.
- The crude product can often be used without further purification. If necessary, purify by distillation or column chromatography on silica gel.

Data Presentation

The following table shows representative yields for the TBACN-catalyzed cyanosilylation of various ketones.



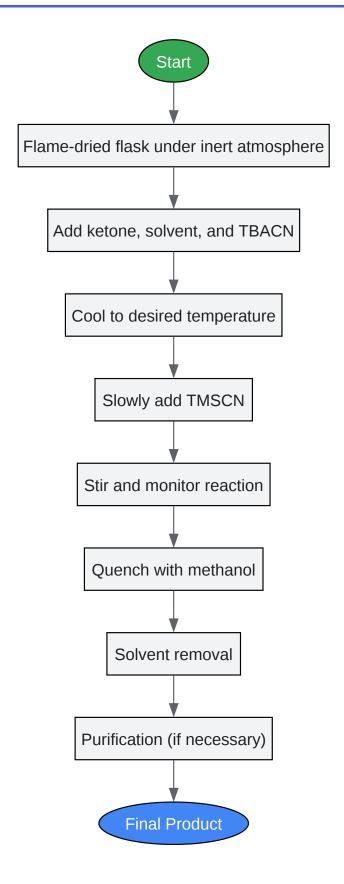
Entry	Ketone	Product	Yield (%)
1	Acetophenone	2-Phenyl-2- (trimethylsilyloxy)prop anenitrile	>95
2	Cyclohexanone	1- (Trimethylsilyloxy)cycl ohexanecarbonitrile	>95
3	4-Phenylbutan-2-one	4-Phenyl-2- (trimethylsilyloxy)pent anenitrile	95[1]
4	2-Adamantanone	2- (Trimethylsilyloxy)ada mantane-2-carbonitrile	92

Yields are representative and may vary based on specific reaction conditions.

Reaction Workflow

The experimental workflow for the TBACN-catalyzed cyanosilylation of ketones is outlined below.





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Cyanosilylation Experimental Workflow



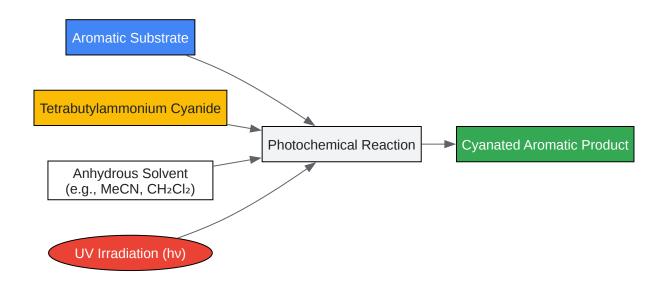
Photocyanation of Aromatic Compounds

Tetrabutylammonium cyanide can be utilized in the photocyanation of aromatic compounds, offering a method for nucleophilic aromatic photosubstitution. This reaction can be performed in anhydrous organic solvents.[7]

Application Note

The photocyanation of electron-rich aromatic compounds or nitroaromatic compounds can be achieved by irradiation in the presence of **tetrabutylammonium cyanide**. The reaction proceeds via a photo-induced electron transfer mechanism. Anhydrous acetonitrile or methylene chloride are suitable solvents for this transformation.[7] Due to the specialized equipment required and the varied reactivity of different aromatic substrates, a general detailed protocol is not provided. However, a typical experimental setup would involve dissolving the aromatic substrate and **tetrabutylammonium cyanide** in an appropriate anhydrous solvent in a photochemical reactor. The solution would then be irradiated with a suitable light source (e.g., a high-pressure mercury lamp) until the starting material is consumed. Reaction monitoring and product isolation would follow standard organic synthesis procedures.

Logical Relationship Diagram



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Photocyanation Logical Relationships

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